Benzo[d]isoxazole-5-sulfonyl chloride
Overview
Description
Benzo[d]isoxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
The primary target of Benzo[d]isoxazole-5-sulfonyl chloride is BRD4 , a protein that plays a key role in the regulation of gene transcription . BRD4 has been identified as an attractive target for cancer treatment .
Mode of Action
This compound interacts with BRD4 by binding to it . This binding inhibits the function of BRD4, leading to changes in gene transcription .
Biochemical Pathways
The inhibition of BRD4 affects the acetylation level on histones, a classical post-translational modification in the field of epigenetics . This process plays an important role in the regulation of chromatin structure . The opened structure can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .
Pharmacokinetics
In silico predictions indicated that these compounds possessed good drug-likeness and pharmacokinetic profile .
Result of Action
The result of the action of this compound is the inhibition of the expression levels of oncogenes including c-Myc and CDK6 . This leads to the blocking of cell cycle at G0/G1 phase and induces cell apoptosis .
Biochemical Analysis
Biochemical Properties
Benzo[d]isoxazole-5-sulfonyl chloride has been identified as a potent inhibitor of the BRD4 protein, which is associated with various diseases . It interacts with key residues in the active site of BRD4, forming direct or indirect hydrogen bonds .
Cellular Effects
The compound influences cell function by inhibiting the expression of key oncogenes such as c-Myc and CDK6 . This inhibition results in the blockage of cell cycle progression at the G0/G1 phase and induces cell apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the BRD4 protein. This binding interaction leads to the inhibition of BRD4, thereby suppressing the transcription of key genes and affecting cellular processes .
Temporal Effects in Laboratory Settings
It has been demonstrated that the compound exhibits potent BRD4 binding activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]isoxazole-5-sulfonyl chloride typically involves the reaction of benzo[d]isoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{Benzo[d]isoxazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
Benzo[d]isoxazole-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates for the treatment of cancer and inflammatory diseases.
Organic Synthesis: The compound is used as a reagent for introducing the sulfonyl chloride group into other molecules, which can then be further modified to create a wide range of derivatives.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Benzo[d]isoxazole: The parent compound without the sulfonyl chloride group.
Benzo[d]isoxazole-3-sulfonyl Chloride: A similar compound with the sulfonyl chloride group at a different position on the isoxazole ring.
Isoxazole-5-sulfonyl Chloride: A related compound with a similar structure but lacking the benzene ring.
Uniqueness: Benzo[d]isoxazole-5-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group on the benzo[d]isoxazole ring, which can influence its reactivity and the types of derivatives that can be synthesized from it
Properties
IUPAC Name |
1,2-benzoxazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTYKHCJXKHHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569306 | |
Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-62-7 | |
Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzoxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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